3-(2-chloroethyl)-1,2-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
1314966-56-7 |
|---|---|
Molecular Formula |
C5H6ClNS |
Molecular Weight |
147.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,2-thiazole |
InChI |
InChI=1S/C5H6ClNS/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2 |
InChI Key |
ORIDNYHFCZXSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1CCCl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Chloroethyl 1,2 Thiazole
Classical and Conventional Routes to 1,2-Thiazole Core Construction
Traditional synthetic methods have long provided the foundation for constructing the 1,2-thiazole ring, primarily through the cyclization of acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms.
The Hantzsch synthesis is a well-established method for the formation of 1,3-thiazoles, typically involving the reaction of an α-halocarbonyl compound with a thioamide. chemhelpasap.comwikipedia.orgnih.govsynarchive.com While not directly yielding the 1,2-isomer, modifications of this approach can be adapted for 1,2-thiazole synthesis. A hypothetical Hantzsch-type route to a 1,2-thiazole could involve the condensation of a β-halovinyl carbonyl compound with a suitable sulfur and nitrogen source. The regiochemical outcome is highly dependent on the specific reactants and conditions employed. chemhelpasap.com
Table 1: Generalized Hantzsch Synthesis for 1,3-Thiazoles
| Reactant A | Reactant B | General Conditions | Product Type |
|---|---|---|---|
| α-Haloketone | Thioamide | Heating | 1,3-Thiazole |
This table illustrates the conventional Hantzsch synthesis, which serves as a conceptual basis for modified approaches to other thiazole (B1198619) isomers.
A variety of cyclization reactions that pre-assemble or form the S-N bond in situ are fundamental to 1,2-thiazole synthesis. A prominent strategy is the oxidative cyclization of β-ketothioamides, which contain the requisite atomic arrangement for forming the 1,2-thiazole ring. chim.it This transformation is typically facilitated by an oxidizing agent.
Alternative cyclization pathways include the reaction of enamines or enolates with reagents that provide both sulfur and nitrogen. The regioselectivity of these cyclization reactions is a critical factor in determining the final substitution pattern of the thiazole ring.
Table 2: General Cyclization Strategies for 1,2-Thiazole Ring Formation
| Precursor Type | Key Reagent(s) | General Conditions | Product Type |
|---|---|---|---|
| β-Ketothioamide | Oxidizing Agent | Varies | 1,2-Thiazole derivative |
This table provides an overview of common cyclization methods for constructing the 1,2-thiazole core.
Achieving the specific substitution pattern of 3-(2-chloroethyl)-1,2-thiazole hinges on controlling the regioselectivity of the synthetic route. researchgate.netresearchgate.net The choice of starting materials, reaction conditions, and the sequence of bond-forming events all play a crucial role in directing the introduction of the 2-chloroethyl group to the desired C3 position. Factors such as steric hindrance and electronic effects of substituents on the precursors can significantly influence the outcome of the cyclization. researchgate.net While stereoselectivity is not a primary concern for the aromatic thiazole ring itself, it would be relevant if chiral centers were present in the side chain.
Modern and Sustainable Synthetic Approaches
Contemporary organic synthesis emphasizes the development of more efficient and environmentally friendly methods. This paradigm shift is evident in the synthesis of halogenated heterocycles, with a growing focus on catalytic systems and green chemistry principles.
Transition metal catalysis has opened up new avenues for the synthesis and functionalization of thiazoles, often providing milder reaction conditions and enhanced selectivity. organic-chemistry.org Copper-catalyzed multicomponent reactions, for example, have been successfully employed to construct the thiazole ring from simple precursors. nih.gov Palladium-catalyzed cross-coupling reactions are also invaluable for the late-stage functionalization of a pre-existing thiazole core. The burgeoning field of biocatalysis, utilizing enzymes like vanadium-dependent haloperoxidases, offers highly selective and sustainable routes to sulfur-nitrogen heterocycles. nih.gov
Table 3: Examples of Catalytic Methods in Thiazole Synthesis
| Catalyst | Reactants | General Conditions | Product Type |
|---|---|---|---|
| Copper(I) iodide | Oximes, Anhydrides, KSCN | Toluene, 120 °C | Thiazole derivatives |
This table highlights modern catalytic approaches for the synthesis of the thiazole ring.
Adherence to the principles of green chemistry is crucial for developing sustainable synthetic processes for halogenated heterocycles. bepls.com This includes the use of environmentally benign solvents like water, energy-efficient techniques such as microwave irradiation, and the design of atom-economical multicomponent reactions. bepls.comnih.gov
One-pot syntheses, where multiple reaction steps are carried out in a single vessel, minimize waste and simplify purification procedures. nih.gov The development of reusable catalysts, such as silica-supported tungstosilicic acid, further contributes to the green credentials of a synthetic route. nih.gov
Table 4: Green Synthetic Approaches to Thiazole Derivatives
| Green Tactic | Reactants | General Conditions | Product Type |
|---|---|---|---|
| One-pot, multicomponent reaction | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives |
This table showcases examples of environmentally friendly methods for the synthesis of thiazole derivatives.
Flow Chemistry Applications in Thiazole Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents or intermediates, and the potential for straightforward scalability.
A plausible approach would involve the initial formation of a key precursor, such as a β-ketodithioester, in the first reactor module. This intermediate would then be mixed with a stream of an ammonia (B1221849) source (like ammonium (B1175870) acetate) in a second heated reactor module to induce cyclization and form the isothiazole (B42339) ring. The precise control of temperature in the flow reactor is critical for managing the reaction kinetics and preventing side-product formation. Furthermore, the small reactor volume enhances safety, especially if exothermic steps are involved. The continuous nature of the process also allows for the production of significant quantities of the target compound over time without the need for large-scale batch reactors.
Table 1: Comparison of Batch vs. Flow Synthesis for Isothiazole Formation
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Control | Less precise; temperature and concentration gradients. | High precision; excellent control over temperature, pressure, and residence time. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. |
| Scalability | Often requires significant re-optimization for scale-up. | More straightforward, linear scalability by extending operation time or parallelizing reactors. |
| Intermediate Handling | Isolation of intermediates may be required, leading to potential yield loss. | Unstable intermediates can be generated and used in situ in subsequent reactor zones. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
Precursor Synthesis and Advanced Intermediate Characterization
The successful synthesis of this compound is critically dependent on the efficient preparation and thorough characterization of its precursors and advanced intermediates.
Synthesis of 2-chloroethyl-containing Intermediates
The 2-chloroethyl moiety is a key functional group of the target molecule. A versatile precursor for its introduction could be a β-ketodithioester bearing this side chain. The synthesis of such an intermediate would likely begin with a commercially available starting material containing the 2-chloroethyl group.
For instance, 4-chlorobutyryl chloride could be reacted with a suitable carbon nucleophile, followed by treatment with carbon disulfide in the presence of a base to generate the corresponding dithiocarboxylate. This would then be alkylated to yield the β-ketodithioester intermediate. An alternative route could involve the use of 4-chloro-1,1,1-trifluorobutane, which can be transformed into various functionalized building blocks. The synthesis of chloroethyl-containing compounds often requires careful control of reaction conditions to prevent side reactions, such as elimination to form vinyl derivatives or nucleophilic substitution of the chloride.
Scheme 1: Plausible Synthetic Route to a Key Intermediate (A hypothetical reaction scheme based on established organic chemistry principles for isothiazole synthesis)
Acylation: Reaction of a malonate derivative with 4-chlorobutyryl chloride to form a β-keto ester.
Thionation/Dithioester formation: Conversion of the β-keto ester into a β-ketodithioester using a reagent like Lawesson's reagent followed by alkylation, or via reaction with carbon disulfide and a base followed by an alkylating agent.
This process would yield an advanced intermediate, such as methyl 3-oxo-5-chloropentanedithioate, ready for the subsequent cyclization step to form the isothiazole ring.
Spectroscopic and Chromatographic Methods for Intermediate Analysis (Beyond Basic Identification)
Beyond simple confirmation of presence, a detailed analysis of intermediates is crucial for process optimization and quality control. Advanced spectroscopic and chromatographic techniques provide in-depth structural and purity information.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR are used for basic identification, advanced 2D NMR techniques are invaluable for unambiguous structural assignment of complex intermediates.
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton and carbon signals that are directly bonded, confirming C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the carbon skeleton and identifying quaternary carbons. For an intermediate like methyl 3-oxo-5-chloropentanedithioate, HMBC would be critical to confirm the connectivity between the methylthio group, the carbonyl carbon, and the chloroethyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in conformational analysis of flexible side chains. acs.org
Table 2: Hypothetical NMR Data for a Key Intermediate (Methyl 3-oxo-5-chloropentanedithioate)
| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) | Key HMBC Correlations (¹H → ¹³C) |
| -SCH₃ | ~2.6 | ~18 | CH₃ → C=S |
| -CH₂-C=O | ~4.0 | ~45 | CH₂ → C=O, CH₂ → C=S |
| -CH₂-Cl | ~3.8 | ~43 | CH₂ → CH₂, CH₂ → C=O |
| -CH₂-CH₂-Cl | ~3.2 | ~30 | CH₂ → CH₂, CH₂ → Cl |
| C=O | - | ~195 | - |
| C=S | - | ~225 | - |
Chromatographic Methods:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for assessing the purity of intermediates and the progress of a reaction. HPLC can separate the desired intermediate from starting materials, byproducts, and other impurities. The coupled mass spectrometer provides molecular weight information, which helps in identifying the components of each peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of the intermediate, further confirming its identity. researchgate.net
Optimization and Scale-Up Considerations in Laboratory Synthesis
Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale (grams to kilograms) presents several challenges that must be addressed through careful optimization.
Key Optimization Parameters:
Reagent Stoichiometry: The molar ratios of reactants should be systematically varied to maximize the yield of the desired product while minimizing the formation of impurities.
Solvent and Catalyst Screening: The choice of solvent can significantly impact reaction rates, yields, and solubility. Screening a range of solvents is crucial. Similarly, if the reaction is catalyzed, optimizing the catalyst loading is necessary to balance reaction efficiency and cost.
Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature profile should be determined to ensure the reaction proceeds at a reasonable rate without significant decomposition of reactants or products. Reaction progress should be monitored (e.g., by HPLC or TLC) to determine the optimal reaction time.
Scale-Up Considerations:
Thermal Management: Reactions that are easily managed on a small scale can become dangerously exothermic on a larger scale. The ability to efficiently dissipate heat must be considered, potentially requiring the use of specialized reactors with better heat exchange capabilities or slower addition of reagents.
Mixing: Efficient mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased side-product formation.
Work-up and Purification: Procedures that are convenient on a small scale, such as extractive work-ups with large volumes of solvent or chromatography on large columns, can become impractical and costly at a larger scale. Alternative purification methods like crystallization or distillation should be explored. For instance, scaling up the synthesis of a thiazole derivative may require shifting from column chromatography to recrystallization to obtain the final product in high purity. researchgate.net
Safety: A thorough safety review is essential before any scale-up. The toxicity, flammability, and reactivity of all reagents and solvents must be understood, and appropriate handling procedures and personal protective equipment must be used.
By systematically addressing these optimization and scale-up factors, a synthetic route developed on the milligram scale can be reliably and safely implemented to produce larger quantities of this compound for further research and development.
Reactivity of the 2-Chloroethyl Side Chain
The carbon-chlorine bond in the ethyl side chain is polarized, rendering the carbon atom attached to the chlorine electrophilic and a prime target for nucleophilic attack. This feature, combined with the protons on the adjacent carbon, allows for both substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution is a principal reaction pathway for the 2-chloroethyl group. As a primary alkyl halide, it is highly likely to undergo substitution via the bimolecular (SN2) pathway, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary halides unless rearrangement can lead to a more stable carbocation, which is not a significant factor in this structure.
A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in synthetic chemistry for elaborating the side chain. For instance, N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines react with DABCO, where the 2-chloroethyl moiety on the resulting piperazine ring can be further modified by reaction with various nucleophiles. researchgate.netresearchgate.net This serves as an analogue for the expected reactivity of the 2-chloroethyl group on the 1,2-thiazole ring.
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Carbon | Sodium Cyanide (NaCN) | 3-(2-cyanoethyl)-1,2-thiazole |
| Nitrogen | Ammonia (NH₃) | 3-(2-aminoethyl)-1,2-thiazole |
| Primary/Secondary Amines (RNH₂/R₂NH) | 3-(2-alkylaminoethyl)-1,2-thiazole | |
| Oxygen | Sodium Hydroxide (NaOH) | 3-(2-hydroxyethyl)-1,2-thiazole |
| Sodium Alkoxide (NaOR) | 3-(2-alkoxyethyl)-1,2-thiazole | |
| Sulfur | Sodium Hydrosulfide (NaSH) | 3-(2-mercaptoethyl)-1,2-thiazole |
If a nucleophilic center is present elsewhere in the molecule or is introduced, intramolecular cyclization can occur. This is a powerful method for constructing fused heterocyclic systems. The reaction involves the nucleophile attacking the electrophilic carbon of the chloroethyl side chain, leading to ring formation. Such cyclizations are key steps in the synthesis of complex heterocyclic structures. For example, a similar N-(2-chloroethyl) urea has been shown to undergo intramolecular cyclization. researchgate.net In the context of 1,2-thiazole, if the ring nitrogen (N2) were to act as an internal nucleophile, it could potentially lead to the formation of a thiazolium salt, which is a common reaction for thiazoles upon alkylation. pharmaguideline.com
Elimination Reactions (E1 and E2) to Form Vinyl Thiazole Derivatives
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 3-vinyl-1,2-thiazole. This reaction involves the removal of a proton from the carbon adjacent to the chloroethyl group (the β-carbon) and the expulsion of the chloride ion. libretexts.orglibretexts.org
The two primary mechanisms for this are:
E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes the proton simultaneously as the C-Cl bond breaks. libretexts.orgutdallas.edu It is favored by strong, sterically hindered bases.
E1 (Unimolecular Elimination): This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a base. libretexts.orgutdallas.edu This pathway is less likely for primary halides like this compound.
According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com However, in this case, there is only one possible alkene product, 3-vinyl-1,2-thiazole.
Table 2: Conditions Favoring Elimination vs. Substitution
| Condition | Favors E2 Elimination | Favors SN2 Substitution |
|---|---|---|
| Base/Nucleophile | Strong, sterically hindered base (e.g., KOC(CH₃)₃) | Strong, non-bulky nucleophile (e.g., NaCN, NaSR) |
| Temperature | High | Low |
Radical Reactions and Reductive Dehalogenation Studies
While less common than ionic reactions for alkyl halides, the 2-chloroethyl side chain can participate in radical reactions. Reductive dehalogenation, for instance, can be achieved using radical-based reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN. This process would replace the chlorine atom with a hydrogen atom, yielding 3-ethyl-1,2-thiazole. Such reactions proceed via a radical chain mechanism.
Reactivity of the 1,2-Thiazole Ring System
The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. researchgate.net The nitrogen atom at position 2 has a lone pair of electrons, making it basic and capable of being protonated or alkylated. pharmaguideline.com
The electron distribution in the ring makes it susceptible to both electrophilic and nucleophilic attack, though it is generally considered an electron-deficient system.
Electrophilic Attack: The 1,2-thiazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the heteroatoms. If substitution does occur, the position of attack is influenced by any existing substituents on the ring.
Nucleophilic Attack: The ring can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen. In some cases, strong nucleophiles can lead to ring-opening reactions. rsc.org For example, 3-chloro-1,2-benzisothiazole reacts with various nucleophiles, resulting in products from the fission of the thiazole ring. rsc.org
Deprotonation: Strong bases can deprotonate the ring protons. The acidity of these protons is enhanced compared to benzene (B151609), with the C5 proton generally being the most acidic in unsubstituted isothiazole.
The 2-chloroethyl substituent at the C3 position will have an electronic influence on the reactivity of the ring, though its effect is primarily inductive and relatively modest.
Electrophilic Aromatic Substitution Potentials and Regioselectivity
The 1,2-thiazole ring is generally considered an electron-rich aromatic system, yet it is relatively resistant to electrophilic aromatic substitution (EAS) compared to other five-membered heterocycles like pyrrole or thiophene. This reduced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom. ias.ac.in However, under appropriate conditions, electrophilic substitution can occur.
The regioselectivity of EAS on the thiazole ring is directed by the electron density at the carbon atoms. Calculated π-electron densities and computational studies consistently identify the C5 position as the primary site for electrophilic attack. wikipedia.orgnih.govresearchgate.net The order of reactivity for the carbon positions in the parent thiazole ring towards electrophiles is C5 > C4. pharmaguideline.com The C2 position is generally deactivated towards electrophiles due to the adjacent electron-withdrawing nitrogen atom. ias.ac.in
In the case of this compound, the substituent at the C3 position influences the ring's reactivity. The chloroethyl group is generally considered to be weakly electron-withdrawing through an inductive effect. This effect would further deactivate the ring towards electrophilic attack compared to the unsubstituted 1,2-thiazole. Despite this deactivation, the inherent preference for substitution at the C5 position is expected to be maintained. Electron-donating groups, particularly at the C2 position, are known to facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com While the 3-(2-chloroethyl) group is not electron-donating, its presence does not alter the fundamental regiochemical preference of the ring system.
Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. pharmaguideline.comias.ac.in For instance, bromination of thiazole in the vapor phase can yield 2-bromothiazole and 2,5-dibromothiazole, highlighting that under forcing conditions other positions can react. ias.ac.inias.ac.in
| Ring Position | Relative Electron Density | Predicted Reactivity towards Electrophiles | Rationale |
|---|---|---|---|
| C2 | Most Electron Deficient | Very Low | Adjacent to electron-withdrawing nitrogen atom. ias.ac.innih.gov |
| C4 | Nearly Neutral | Low | Less electron-rich than C5. pharmaguideline.com |
| C5 | Most Electron Rich | High | Primary site for electrophilic substitution based on π-electron density calculations. wikipedia.orgresearchgate.net |
Nucleophilic Attack on the Thiazole Ring Carbons
The electron-deficient nature of certain positions on the thiazole ring makes them susceptible to nucleophilic attack. For the more common 1,3-thiazole isomer, the C2-position is particularly vulnerable to nucleophilic substitution due to its electron deficiency. nih.govpharmaguideline.com
In the 1,2-thiazole (isothiazole) system, the situation is more complex. Studies on isothiazolium salts have shown that nucleophilic attack can occur at different sites, including the ring sulfur atom, which can lead to ring-opening reactions, or at carbon atom 3. cdnsciencepub.com The acidity of the ring protons, which is an indicator of susceptibility to deprotonation followed by reaction with an electrophile (a reversal of nucleophilic attack on the ring), decreases in the order H2 >> H5 > H4 for 1,3-thiazole. nih.gov For 1,2-thiazole under basic conditions, deprotonation also occurs preferentially at the position adjacent to the nitrogen (C5 in that specific study's numbering, equivalent to C3 in standard nomenclature if the substituent is at C2), indicating its higher acidity and susceptibility to nucleophilic-like processes.
For this compound, a nucleophilic attack could potentially occur at several sites:
The Thiazole Ring: The C3 position, being adjacent to the nitrogen, is a potential site for nucleophilic attack, especially if the ring is activated (e.g., quaternized to form an isothiazolium salt). cdnsciencepub.com
The Chloroethyl Side Chain: The primary carbon bearing the chlorine atom is a classic electrophilic center and is highly susceptible to SN2 reactions with a wide range of nucleophiles. This reaction would leave the 1,2-thiazole ring intact while modifying the side chain.
The relative reactivity between the ring and the side chain would depend on the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor attack at the side chain, while softer nucleophiles under conditions that activate the ring could potentially react with the heterocyclic core.
Metal-Catalyzed Cross-Coupling Reactions at Thiazole Ring Positions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including thiazoles. researchgate.net Methodologies such as Suzuki-Miyaura, Negishi, Stille, and Heck couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring. researchgate.netthieme-connect.comcdnsciencepub.com
These reactions typically require a leaving group, such as a halogen or a triflate, at the desired position of functionalization. Therefore, to apply these methods to this compound, a preliminary halogenation step (e.g., bromination or iodination) would be necessary. Given the regioselectivity of electrophilic substitution, this would likely occur at the C5 position.
Once a halogenated derivative like 5-bromo-3-(2-chloroethyl)-1,2-thiazole is prepared, it can serve as a substrate in various palladium- or copper-catalyzed cross-coupling reactions. acs.org
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would introduce an aryl or vinyl group at the C5 position. digitellinc.com
Negishi Coupling: Coupling with an organozinc reagent, catalyzed by palladium, is an efficient method for preparing aryl-substituted thiazoles. thieme-connect.com
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst would install an alkynyl group.
C-H Activation: More advanced methods involve the direct C-H functionalization of the thiazole ring, bypassing the need for pre-halogenation. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for linking thiazoles with other heterocycles. rsc.org
These strategies provide versatile pathways to synthesize a wide array of derivatives of this compound, enabling the systematic modification of the molecule for various applications.
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. A combination of kinetic studies, isotopic labeling, and computational chemistry provides deep insights into these reaction pathways.
Kinetic Studies and Activation Energy Determinations
Kinetic studies are fundamental to determining reaction rates, reaction order, and the energy barriers associated with a chemical transformation. By measuring how the reaction rate changes with reactant concentrations and temperature, a rate law can be established, which provides clues about the species involved in the rate-determining step of the mechanism.
For example, kinetic measurements of the reaction between substituted chloronitrothiazoles and sodium methoxide indicated that most of these reactions follow second-order kinetics. sciepub.com Such a finding is consistent with a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.
Isotopic Labeling Studies to Determine Reaction Pathways
Isotopic labeling is a powerful and unambiguous technique for tracing the path of atoms and bonds throughout a chemical reaction. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium, 12C with 13C, or 14N with 15N), the fate of the labeled position can be monitored using techniques like mass spectrometry and NMR spectroscopy. researchgate.net
A relevant application for the 1,2-thiazole system is the study of hydrogen/deuterium (H/D) exchange, which reveals the relative acidities of the C-H protons on the ring. nih.gov Studies on thiazole have shown that under basic conditions, the proton at C2 is the most acidic and exchanges most rapidly, followed by the proton at C5. nih.gov Under acidic conditions, H/D exchange also occurs, predominantly at the C2 position, via a mechanism involving protonation of the ring nitrogen followed by deprotonation at carbon. nih.gov
For this compound, an H/D exchange experiment could definitively establish the relative acidities of the C4-H and C5-H protons, providing insight into the sites most likely to be involved in base-mediated reactions or directed metallation.
Computational Chemistry Approaches to Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net These methods allow for the detailed examination of molecular structures, electronic properties, and potential energy surfaces of reacting systems.
Key applications of computational chemistry in elucidating the reactivity of molecules like this compound include:
Analysis of Ground State Properties: Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com A large HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. For thiazoles, the calculated π-electron density correctly identifies C5 as the most nucleophilic center, prone to electrophilic attack. wikipedia.orgnih.gov
Locating Transition States: A primary strength of computational chemistry is its ability to calculate the geometry and energy of transition states—the highest energy point along a reaction coordinate. Identifying the transition state structure provides a snapshot of the bond-making and bond-breaking processes. researchgate.net The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction.
Mapping Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the comparison of different possible pathways to determine the most energetically favorable route. researchgate.net This approach has been used to study the mechanism of thiazole ring opening, revealing how substituents can influence whether the reaction proceeds directly or via intermediates. researchgate.net
| Computational Method/Analysis | Information Gained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. | Predicts the ground state conformation of the molecule. |
| Frontier Molecular Orbital (FMO) Analysis | Identifies the HOMO (site of electron donation) and LUMO (site of electron acceptance). mdpi.com | Predicts reactivity towards electrophiles (HOMO-driven) and nucleophiles (LUMO-driven). |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net | Highlights sites for electrophilic (red/yellow) and nucleophilic (blue) attack. |
| Transition State (TS) Search | Locates the structure and energy of the reaction's highest energy barrier. researchgate.net | Elucidates the mechanism of key transformations and allows for calculation of activation energies. |
| Reaction Pathway Mapping | Calculates the energy profile connecting reactants, intermediates, and products. researchgate.net | Determines the most likely mechanistic pathway for a given reaction. |
Derivatization and Synthetic Utility of 3 2 Chloroethyl 1,2 Thiazole As a Building Block
Synthesis of Complex Thiazole-Containing Heterocycles
The reactive chloroethyl group in 3-(2-chloroethyl)-1,2-thiazole is a linchpin for constructing more intricate heterocyclic systems. Its ability to act as an electrophile in intramolecular cyclization reactions allows for the annulation of new rings onto the thiazole (B1198619) core, leading to a variety of fused, spiro, and bridged structures.
The 2-chloroethyl side chain is ideally suited for the synthesis of fused bicyclic and polycyclic systems via intramolecular cyclization. This strategy typically involves a two-step process: first, a nucleophilic functional group is introduced elsewhere on the thiazole ring or on a substituent attached to it. In the second step, this nucleophile attacks the electrophilic carbon of the chloroethyl group, leading to ring closure.
For example, by first introducing an amino or thiol group at the 5-position of the thiazole ring, a subsequent base-mediated intramolecular cyclization can lead to the formation of dihydropyrazino[2,1-b]thiazole or dihydrothiazolo[3,2-a]thieno[2,3-d]pyrimidine systems, respectively. The reaction of α-haloketone derivatives of thiazoles with nucleophiles like 2-aminothiazole or aminothiophenol to form fused systems such as imidazo[2,1-b]thiazoles is a well-established synthetic strategy. mdpi.comnih.gov This principle of using a reactive side-chain for ring fusion is directly applicable to this compound, highlighting its potential in creating a diverse library of fused heterocycles.
| Starting Material Derivative | Potential Fused System | Reaction Type |
| 5-amino-3-(2-chloroethyl)-1,2-thiazole | Tetrahydro-1,2-thiazolo[5,4-b]pyrazine | Intramolecular Nucleophilic Substitution |
| This compound-5-thiol | Tetrahydro-1,2-thiazolo[5,4-b] nih.govnih.govthiazine | Intramolecular Nucleophilic Substitution |
| 2-(5-(2-chloroethyl)-1,2-thiazol-3-yl)aniline | Dihydro-1,2-thiazolo[3,4-c]quinoline | Intramolecular Cyclization (e.g., Pictet-Spengler type) |
This table presents hypothetical, yet synthetically plausible, fused systems derived from this compound.
The synthesis of spiro and bridged thiazole derivatives from this compound requires more complex, multi-step synthetic routes.
For spirocyclic systems , where two rings share a single atom, the chloroethyl group can be converted into a different reactive moiety to participate in cycloaddition reactions. nih.govdntb.gov.ua For instance, the chloride can be substituted by an azide to form 3-(2-azidoethyl)-1,2-thiazole. This azide can then undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile that is part of another ring system, effectively creating a spiro-fused triazole-thiazole architecture. nih.govrsc.orgresearchgate.netrsc.org
For bridged systems , the chloroethyl group would serve as a starting point for constructing a longer chain that connects two non-adjacent atoms of the thiazole ring or an adjacent fused ring. This typically involves elongation of the ethyl chain and introduction of a terminal functional group that can cyclize back onto a different position of the thiazole core. While synthetically challenging, such frameworks are accessible, as demonstrated by the synthesis of other bridged bicyclic thiazine and thiazole structures through regioselective annulation reactions. njtech.edu.cn
Incorporation into Macrocyclic and Supramolecular Architectures
The versatility of the chloroethyl group also allows for the incorporation of the 1,2-thiazole unit into larger, highly organized molecular systems like macrocycles and supramolecular assemblies.
This compound is an excellent precursor for multidentate ligands used in coordination chemistry. nih.gov The chloroethyl group can be readily substituted by various nitrogen-, oxygen-, or sulfur-containing nucleophiles to introduce coordinating arms. acs.org For example, reaction with N-ethylpiperazine or morpholine introduces additional donor atoms capable of chelating metal ions. acs.org
Furthermore, the thiazole ring itself contains nitrogen and sulfur atoms that can act as coordination sites. nih.gov By combining the inherent coordinating ability of the thiazole ring with specifically designed side chains, a range of bidentate, tridentate, or polydentate ligands can be synthesized. These thiazole-based ligands can then be used to form stable complexes with various transition metals, including copper(II), cobalt(II), and nickel(II). orientjchem.orgijper.org
| Reagent/Nucleophile | Resulting Functional Group | Potential Ligand Type |
| Aniline | -NH-Ph | Bidentate (with thiazole N/S) |
| N-ethylpiperazine | -N(CH₂CH₂)₂NEt | Tridentate (N,N', and thiazole N/S) |
| Morpholine | -N(CH₂CH₂)₂O | Tridentate (N,O, and thiazole N/S) |
| Pyridine-4-thiol | -S-C₅H₄N | Bidentate (pyridyl N and thiazole N/S) |
| Sodium Salicylate | -O-C₆H₄-COOH | Tridentate (O, COOH, and thiazole N/S) |
This table illustrates how nucleophilic substitution on the chloroethyl group can generate diverse coordinating moieties.
The principles of ligand design extend to the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Thiazole-containing linkers are of interest for these applications due to their rigidity and potential to introduce specific functionalities within the framework pores. mdpi.com
To be used in a framework, this compound would first be converted into a rigid, bifunctional or trifunctional linker molecule. For example, a Suzuki or Sonogashira coupling reaction could be performed at another position of the thiazole ring (e.g., position 5) to attach a second reactive arm, such as a carboxylic acid or an amine. The chloroethyl group could be simultaneously or sequentially converted into another desired functional group. The resulting polyfunctional thiazole derivative can then be used as a building block (linker) that self-assembles with metal nodes (for MOFs) or other organic linkers (for COFs) to form extended, crystalline networks. nih.gov
Precursor for Advanced Organic Materials (Non-Biological Applications)
The derivatization of this compound is a gateway to advanced organic materials with tailored properties. The incorporation of the thiazole heterocycle into larger conjugated systems is a known strategy for tuning the electronic and photophysical properties of materials for applications in organic electronics.
The fused polycyclic and macrocyclic architectures synthesized from this building block can serve as core structures for organic semiconductors, fluorescent dyes, and chemical sensors. The electron-deficient nature of the thiazole ring can be harnessed to create materials with specific electron-transporting capabilities for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The ability to systematically modify the structure by choosing different nucleophiles to react with the chloroethyl group allows for fine-tuning of properties such as the HOMO/LUMO energy levels, absorption/emission wavelengths, and solid-state packing, which are critical for material performance.
Thiazole-Containing Monomers for Polymer Synthesis
There is currently no specific information available in scientific literature or patent databases detailing the use of this compound as a direct precursor for the synthesis of thiazole-containing monomers for polymerization.
Building Blocks for Organic Dyes and Pigments (Excluding biological stains)
Publicly accessible research does not currently describe the application of this compound as a building block for the synthesis of organic dyes and pigments.
Intermediates in Agrochemical Research and Development (Excluding efficacy/safety studies)
The 1,2-thiazole (isothiazole) ring is a significant heterocyclic scaffold in the field of agrochemical research, particularly in the development of novel fungicides. Compounds incorporating this moiety have been shown to be effective in controlling a range of plant pathogens. The utility of this compound in this context is as a reactive intermediate, where the chloroethyl group provides a key site for synthetic modification to generate diverse molecular structures for biological screening.
The development of new fungicides often involves the derivatization of a core heterocyclic structure to optimize activity and spectrum. The chlorine atom on the ethyl side chain of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, which is a fundamental strategy in medicinal and agrochemical discovery.
Synthetic Pathways and Derivatization:
The primary synthetic utility of the 3-(2-chloroethyl) group involves its reaction with nucleophiles to create a diverse library of derivatives. Key transformations include:
Ether Linkages: Reaction with alcohols or phenols (ROH) under basic conditions to form ethers of the type 3-(2-alkoxyethyl)-1,2-thiazole or 3-(2-aryloxyethyl)-1,2-thiazole.
Thioether Linkages: Reaction with thiols (RSH) to yield thioethers, 3-(2-(alkylthio)ethyl)-1,2-thiazole or 3-(2-(arylthio)ethyl)-1,2-thiazole.
Amine Derivatives: Substitution with primary or secondary amines (RNH₂ or R₂NH) to produce secondary or tertiary amine derivatives, respectively. These reactions can lead to complex structures, including those containing other heterocyclic rings.
Ester Formation: While less direct, the chloroethyl group can be converted to a hydroxyethyl group (e.g., via hydrolysis or reaction with acetate followed by hydrolysis), which can then be esterified.
These derivatization strategies allow chemists to systematically modify the physicochemical properties of the parent molecule, such as lipophilicity, polarity, and steric bulk, which are critical for transport within the plant and interaction with the target pathogen. For instance, the introduction of amide or strobilurin-type fragments is a common approach in the rational design of new fungicidal candidates.
The table below presents examples of substituted 1,2-thiazole (isothiazole) derivatives that have been investigated in agrochemical research, illustrating the importance of this heterocyclic core in the search for new plant protection agents.
| Compound Class | Heterocyclic Core | Investigated Application |
| N-acyl-N-arylalaninates | 3,4-dichloroisothiazole | Fungicidal Activity |
| Cinnamamides | 3,4-dichloroisothiazole | Fungicidal Activity |
| Piperidinyl Thiazole Isoxazolines | Isothiazole-Thiazole | Fungicidal Activity against Oomycetes |
| Strobilurin Analogues | 1,2,3-Thiadiazole and Thiazole | Broad-spectrum Fungicidal Activity |
This table showcases related compounds to provide context for the potential applications of this compound derivatives in agrochemical research.
By serving as a versatile building block, this compound holds potential for the synthesis of novel active ingredients in the ongoing development of effective and environmentally sound crop protection solutions.
Advanced Spectroscopic and Structural Characterization of 3 2 Chloroethyl 1,2 Thiazole and Its Derivatives
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. For 3-(2-chloroethyl)-1,2-thiazole, which lacks a stereocenter, the focus of NMR analysis shifts to the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the study of its conformational preferences.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. However, for a definitive structural assignment, multi-dimensional techniques are essential.
¹H NMR: The proton spectrum of a 3-substituted 1,2-thiazole would typically show two distinct signals for the aromatic protons on the thiazole (B1198619) ring, corresponding to H4 and H5. chemicalbook.com The 2-chloroethyl side chain would exhibit two triplet signals due to the coupling between the adjacent methylene (B1212753) (-CH₂-) groups.
¹³C NMR: The carbon spectrum would display signals for the three carbons of the thiazole ring and the two carbons of the ethyl side chain. nih.gov
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between the two methylene groups of the chloroethyl side chain, confirming their connectivity. A weaker, long-range coupling might also be visible between the ring protons and the adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal for the C4-H of the thiazole ring will show a cross-peak to the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons or heteroatoms. Key correlations for this compound would include cross-peaks from the protons of the methylene group adjacent to the ring (C1' of the ethyl chain) to the C3 and C4 carbons of the thiazole ring, confirming the position of the substituent.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) in ppm. Coupling constants (J) in Hz.
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H4 | ~7.5 - 7.8, d, J ≈ 4-5 | ~120 - 125 | C3, C5 |
| H5 | ~8.5 - 8.8, d, J ≈ 4-5 | ~150 - 155 | C3, C4 |
| -CH₂- (adjacent to ring) | ~3.3 - 3.6, t, J ≈ 6-7 | ~30 - 35 | C3, C4, -CH₂Cl |
| -CH₂Cl | ~3.8 - 4.1, t, J ≈ 6-7 | ~40 - 45 | -CH₂- (adjacent to ring) |
Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. In this compound, the primary fluxional process of interest is the rotation around the C-C bonds of the ethyl side chain.
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions (IR, Raman)
The vibrational spectrum of this compound is complex, with contributions from the thiazole ring and the chloroethyl substituent. A detailed assignment of the observed bands requires comparison with spectra of related compounds and often relies on computational support from methods like Density Functional Theory (DFT). researchgate.net
Key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations of the thiazole ring typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the ethyl group are found between 3000-2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic thiazole ring are characteristic and usually appear as a series of bands in the 1600-1400 cm⁻¹ region. mdpi.com
Ring Vibrations: Skeletal vibrations of the thiazole ring, involving the stretching and bending of the entire ring system, occur in the 1400-1000 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration is a strong band typically observed in the 800-600 cm⁻¹ region of the IR spectrum.
C-S Stretching: The C-S bond vibrations are generally weaker and can be found at lower wavenumbers, often coupled with other modes.
Fermi resonance can occur when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry. This interaction can lead to a splitting of the expected band and a shift in its intensity, complicating simple spectral interpretation. Detailed analysis, often aided by theoretical calculations, is required to identify such phenomena. smu.edu
Table 2: General Vibrational Mode Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Typical Intensity (IR) |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch (Thiazole Ring) | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Medium-Strong |
| 1600 - 1400 | C=N and C=C Ring Stretching | Medium-Strong |
| 1470 - 1430 | CH₂ Scissoring | Medium |
| 1400 - 1000 | Thiazole Ring Skeletal Vibrations | Variable |
| 800 - 600 | C-Cl Stretch | Strong |
As mentioned in the context of DNMR, the 2-chloroethyl side chain can exist in different conformations (gauche and anti). These conformers, having different geometries, will also have slightly different vibrational frequencies. The C-Cl stretching mode is particularly sensitive to the local conformation. rsc.org
By recording IR or Raman spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of bands associated with the different conformers. For example, in a nonpolar solvent, one might observe two distinct C-Cl stretching bands. The relative intensity of these bands can be used to determine the relative populations and the enthalpy difference (ΔH) between the conformers. Such studies have been successfully applied to analyze the rotational isomerism in various organic molecules. iu.edu.sa
X-ray Crystallography and Solid-State Studies
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-chloro-5-chloromethyl-1,3-thiazole, provides valuable insights. nih.gov In the solid state, the thiazole ring is expected to be essentially planar. The conformation of the chloroethyl side chain would be fixed, and its torsional angles relative to the ring could be precisely determined.
Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. For this compound, potential interactions could include:
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of neighboring molecules.
Hydrogen Bonding: Weak C-H···N or C-H···S hydrogen bonds involving the thiazole ring protons could play a role in the crystal packing.
π-π Stacking: The aromatic thiazole rings might engage in offset π-π stacking interactions.
These solid-state interactions are crucial for understanding the physical properties of the material, such as its melting point and solubility.
Table 3: Representative Crystallographic Data for a Related Thiazole Derivative (2-Chloro-5-chloromethyl-1,3-thiazole) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z (Molecules per unit cell) | 4 |
Electronic Spectroscopy and Photophysical Characterization
The electronic properties of thiazole-containing compounds are of interest for their potential use in optoelectronic devices and as fluorescent probes.
Thiazole derivatives often exhibit absorption in the UV-visible range due to π–π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to the nature of substituents on the thiazole ring and the polarity of the solvent. For the parent thiazole molecule, absorption is observed in the UV region. The introduction of the chloroethyl group and the potential for further derivatization can lead to shifts in the absorption and emission spectra.
Many thiazole-based materials are known to be fluorescent. For example, thiazolo[5,4-d]thiazole (B1587360) derivatives can fluoresce across the visible spectrum, from blue to orange-red, depending on their molecular packing in the solid state. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the intermolecular interactions in the condensed phase. While specific photophysical data for this compound is not widely reported, it is expected to have absorption characteristics typical of a substituted thiazole, with potential for fluorescence that could be tuned through chemical modification.
Circular dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is not chiral. However, chiral derivatives can be synthesized, and their stereochemical properties can be investigated using CD spectroscopy.
For instance, the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives has been reported, where the chirality is retained from the starting material. CD spectroscopy would be an essential tool to confirm the enantiomeric purity and to study the conformation of such chiral derivatives in solution. The CD spectrum provides a unique fingerprint for a chiral molecule, which can be used to gain insights into its three-dimensional structure and electronic transitions. Therefore, for any chiral derivatives of this compound developed for applications in materials science or medicinal chemistry, CD spectroscopy would be an indispensable characterization technique.
Future Research Directions and Emerging Paradigms for 3 2 Chloroethyl 1,2 Thiazole
Development of Novel and More Sustainable Synthetic Pathways
Traditional synthetic routes for thiazoles, such as the Hantzsch synthesis, often rely on harsh conditions and hazardous reagents. nih.govbepls.com Modern synthetic chemistry is increasingly focused on green and sustainable alternatives, a paradigm that could revolutionize the synthesis and functionalization of 3-(2-chloroethyl)-1,2-thiazole. bepls.com
Electrosynthesis and photoredox catalysis are powerful tools for forging new chemical bonds under mild conditions, often replacing harsh chemical oxidants or reductants with electricity or light. charlotte.eduresearchgate.net
Electrosynthesis: The electrochemical oxidative cyclization of enaminones with thioamides has been demonstrated as a green, metal-free method to produce thiazole (B1198619) rings. organic-chemistry.org A similar approach could be envisioned for precursors of this compound. Furthermore, the direct electrochemical functionalization of the thiazole ring itself is a promising avenue. For instance, the electrooxidation of hydroquinones in the presence of rhodanine (B49660) has been used to generate novel thiazole derivatives in aqueous media, highlighting the potential for green electrosynthesis. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable method for initiating organic transformations. charlotte.edu Research has shown that photoredox-catalyzed aminoalkylation is possible on sulfone-functionalized thiazolo[4,5-d] semanticscholar.orgacs.orgnih.govtriazoles. nih.govrsc.org This suggests that the 1,2-thiazole ring of this compound could be susceptible to similar radical-based C-H functionalization under photo-irradiated conditions. nih.govrsc.org Developing photocatalytic systems, potentially using organic dyes as sustainable catalysts, could enable a range of transformations, including alkylations and arylations, that are currently inaccessible or require harsh conditions. charlotte.edu
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. semanticscholar.orgacs.orgnih.gov
Enzyme-Catalyzed Synthesis: Enzymes such as trypsin from porcine pancreas (PPT) have been shown to catalyze the one-pot, multicomponent synthesis of thiazole derivatives in high yields under mild temperatures (e.g., 45 °C) in ethanol. nih.govsemanticscholar.org This chemoenzymatic strategy could be adapted for the synthesis of this compound from suitable precursors, expanding the application of enzymes in heterocyclic synthesis. nih.govsemanticscholar.org Additionally, modified natural polymers like chitosan (B1678972) have been used to create eco-friendly biocatalysts for synthesizing thiazoles, often enhanced by techniques like ultrasonic irradiation. acs.orgnih.gov
Biosynthetic Pathways: Nature provides sophisticated enzymatic machinery for thiazole synthesis. In many microorganisms, thiazole rings are constructed by the successive action of an ATP-dependent cyclodehydratase and an FMN-dependent dehydrogenase. nih.govfigshare.com The thiazole synthase enzyme (THI4) in yeast, for example, converts NAD into an advanced thiazole intermediate. nih.gov Understanding these biosynthetic pathways could inspire the development of novel, bio-inspired catalytic systems or engineered microorganisms for the sustainable production of thiazole precursors.
| Method | Energy/Catalyst Source | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Electrosynthesis | Electricity | Metal-free, oxidant-free, mild conditions, uses green solvents. | Direct C-H functionalization or cyclization of precursors. | researchgate.netorganic-chemistry.org |
| Photoredox Catalysis | Visible Light, Photocatalyst | Uses a renewable energy source, enables novel radical reactions. | Introduction of alkyl or aryl groups onto the thiazole ring. | charlotte.edursc.org |
| Biocatalysis | Enzymes (e.g., Trypsin), Biopolymers (e.g., Chitosan) | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalysts. | Chemoenzymatic one-pot synthesis from precursors. | nih.govsemanticscholar.orgacs.orgnih.gov |
Exploration of Unconventional Reactivity Patterns
Future research will likely move beyond classical substitution reactions to explore more advanced and efficient methods for modifying the this compound core.
Direct C-H activation has emerged as a step-economical strategy for functionalizing heterocyclic rings, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net The thiazole ring has several C-H bonds that could be targeted for direct modification.
Research on 1,3-thiazoles has demonstrated that palladium-catalyzed regioselective C-H alkenylation can functionalize the C-2, C-4, and C-5 positions. rsc.org Similarly, palladium/copper catalyst systems have been successfully used for the direct C-H arylation at the 2-position of the thiazole ring. researchgate.net While the reactivity of the 1,2-thiazole isomer may differ, these studies provide a clear precedent for exploring transition-metal-catalyzed C-H activation as a means to introduce new aryl, alkyl, or other functional groups onto the this compound scaffold. Another approach involves forming thiazol-2-yl-phosphonium salts, which act as intermediates for regioselective C2–H functionalization with a wide range of nucleophiles. acs.org
| Catalyst System | Position Functionalized | Transformation | Potential for this compound | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C2, C4, C5 | Alkenylation | Introduction of vinyl groups for further diversification. | rsc.org |
| Palladium/Copper (Pd/Cu) | C2 | Arylation | Synthesis of novel aryl-substituted 1,2-thiazoles. | researchgate.net |
| Triphenylphosphine (via phosphonium (B103445) salt) | C2 | Amination, Etherification | Metal-free installation of O- and N-centered nucleophiles. | acs.org |
Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful way to construct complex molecular architectures with high stereoselectivity. chemtube3d.com While thiazoles are aromatic and thus less prone to participate in such reactions than non-aromatic systems, they can engage in cycloadditions under certain conditions. wikipedia.org
For example, some thiazole derivatives can act as dienes in Diels-Alder reactions with alkynes at high temperatures, ultimately leading to pyridines after sulfur extrusion. wikipedia.org More promisingly, thiazolium salts, formed by alkylating the ring nitrogen, can undergo [3+2] cycloaddition reactions with various electron-deficient partners. wikipedia.org Exploring the cycloaddition potential of this compound or its derivatives could open pathways to novel fused heterocyclic systems. Photochemical rearrangements and isomerizations, which have been observed in other thiazole derivatives, also represent an underexplored area of reactivity for the 1,2-thiazole core. researchgate.netnih.gov
Advanced Functional Materials Development (Excluding Biological Applications)
Thiazole-containing compounds are not only important in biological contexts but also serve as building blocks for advanced functional materials. nih.govresearchgate.net Aryl-substituted thiazoles are known to be components in fluorescent dyes and liquid crystals. nih.gov This suggests that derivatives of this compound, particularly after C-H arylation, could be investigated for their photophysical properties.
Recent work on fused heterocyclic systems has shown that molecules incorporating thiazole rings can exhibit interesting photophysical and electrochemical properties. For example, newly synthesized dithiazolobenzo[1,2-c] semanticscholar.orgacs.orgrsc.orgthiadiazoles have been studied for their potential use in electrochromic devices. nih.gov Similarly, thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated electrofluorochromism (changing fluorescence with an applied voltage) and photochromism (changing color upon irradiation), properties valuable for sensors and molecular switches. charlotte.edu By strategically modifying the this compound core, it may be possible to develop novel organic materials with tailored optical and electronic properties for applications in materials science.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The thiazole nucleus is a recognized component in the design of organic electronic materials due to its electron-deficient nature, which facilitates electron transport. Thiazole-containing compounds have been investigated for their optoelectronic properties and incorporated into materials for OLEDs and OPVs. researchgate.net The inherent characteristics of the thiazole ring, such as its planarity and potential for π-electron delocalization, make it a valuable building block for creating materials with tailored electronic and photophysical properties.
For this compound, its potential in this area would involve its use as a precursor for more complex, conjugated molecules. The chloroethyl group serves as a reactive handle for further chemical modifications, allowing for the attachment of various functional groups or the integration of the thiazole core into larger polymeric or small-molecule architectures. These modifications could be designed to tune the energy levels (HOMO/LUMO) of the resulting materials, a critical factor in the performance of OLED and OPV devices. Future research could focus on synthesizing derivatives of this compound and evaluating their photoluminescent and photovoltaic properties.
Integration into Porous Materials (e.g., MOFs, COFs) for Adsorption or Catalysis
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous materials with high surface areas and tunable pore environments, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of specific functional groups within the framework structure can impart desired properties.
Thiazole-containing ligands have been successfully used in the construction of COFs. mdpi.comnih.govkaist.ac.kr These thiazole-linked COFs have demonstrated exceptional chemical stability. mdpi.comnih.gov The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions in MOFs or as nodes in the covalent network of COFs. Furthermore, the inherent polarity and potential for hydrogen bonding of the thiazole moiety can influence the adsorption properties of the resulting framework.
This compound could be functionalized to create multitopic ligands suitable for MOF and COF synthesis. For instance, the chloroethyl group could be converted into a carboxylic acid, amine, or other linking group, which could then be used to build up the porous framework. The resulting materials could be investigated for their ability to selectively adsorb small molecules or for their catalytic activity, where the thiazole unit could play a role in substrate binding or in modulating the electronic properties of a catalytic metal center. Thiazolo[5,4-d]thiazole-based COFs have been explored for their photocatalytic capabilities. mdpi.comacs.org
Interdisciplinary Research with Emerging Fields
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency. researchgate.net This technology is particularly well-suited for multistep syntheses and for the optimization of reaction conditions. nih.govuc.pt
The synthesis of thiazole derivatives has been successfully adapted to flow chemistry platforms. nih.govakjournals.com The Hantzsch thiazole synthesis, a common method for preparing thiazoles, has been implemented in continuous flow systems, allowing for rapid and efficient production of these heterocyclic compounds. nih.govakjournals.com
Computational Design of Thiazole-Based Architectures with Tunable Properties
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. nih.govnih.gov Density Functional Theory (DFT) and other computational methods can be used to study the electronic structure, geometry, and reactivity of molecules.
In the context of thiazole chemistry, computational methods can be employed to design novel thiazole-based architectures with specific, tunable properties. nih.govresearchgate.net For example, by modeling the effects of different substituents on the thiazole ring, it is possible to predict how these changes will affect the molecule's electronic properties, such as its HOMO-LUMO gap, which is relevant for applications in electronics. nih.gov This in-silico design process can guide synthetic efforts, making the discovery of new functional materials more efficient.
For this compound, computational studies could be used to explore the potential of its derivatives in various applications. By modeling different modifications to the chloroethyl group or the thiazole ring, researchers could identify promising candidates for synthesis and experimental evaluation. This approach could accelerate the discovery of new thiazole-based materials for OLEDs, OPVs, or other advanced applications. The tunability of thiazole-based structures through computational design offers a powerful paradigm for developing next-generation functional materials. researchgate.netrsc.org
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-chloroethyl)-1,2-thiazole derivatives?
Methodological Answer: A common approach involves the alkylation of 1,2-thiazole precursors with chloroethylating agents. For example, chloroacetic acid can react with thiazole derivatives in an alkaline medium (e.g., NaOH) under reflux conditions. The reaction typically requires equimolar ratios of reactants and purification via recrystallization using water-ethanol mixtures to achieve yields of ~60–70% . Key steps include monitoring pH to avoid side reactions and optimizing solvent systems (e.g., DMSO or ethanol) for solubility .
Q. What analytical techniques are essential for confirming the structure of synthesized this compound compounds?
Methodological Answer: Structural validation relies on a combination of:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹ and thiazole ring vibrations at 1500–1600 cm⁻¹).
- Thin-layer chromatography (TLC) to confirm compound purity post-recrystallization . Advanced labs may supplement with NMR spectroscopy (e.g., ¹H/¹³C NMR) for detailed electronic environment analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity compared to ethanol .
- Temperature control : Reflux at 80–100°C minimizes side products .
- Stoichiometry : A 1:1 molar ratio of thiazole precursor to chloroethylating agent reduces unreacted starting material .
- Catalysis : Alkali catalysts (e.g., K₂CO₃) improve electrophilic substitution efficiency . Yield tracking via HPLC or GC-MS is recommended to identify optimal parameters .
Q. How do structural modifications (e.g., substituents or salt formation) influence the biological activity of this compound derivatives?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 3-position enhance stability and bioactivity by modulating electron density on the thiazole ring .
- Salt formation : Metal complexes (e.g., Cu(II) or Zn(II) salts) improve solubility and bioavailability. For instance, reacting thioacetic acid derivatives with metal sulfates in ethanol yields coordination complexes with enhanced antibacterial activity .
- Structure-activity relationship (SAR) studies : Computational modeling (e.g., DFT) paired with in vitro assays can rationalize activity trends .
Q. How can contradictions in reported biological activity data for thiazole derivatives be resolved?
Methodological Answer: Contradictions often arise from variability in:
- Assay conditions (e.g., pH, temperature, or cell lines). Standardized protocols (e.g., CLSI guidelines) mitigate this .
- Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Rigorous characterization (HPLC ≥95% purity) is critical .
- Pharmacokinetic factors : Differences in metabolic stability or membrane permeability between analogs require in vivo validation . Comparative studies using isogenic compound libraries are advised .
Data Analysis and Experimental Design
Q. What strategies are effective for analyzing the toxicity-pharmacology balance in this compound derivatives?
Methodological Answer:
- In silico toxicity prediction : Tools like ProTox-II or ADMETlab assess potential hepatotoxicity or mutagenicity early in development .
- In vitro assays : MTT assays on human cell lines (e.g., HEK293) quantify cytotoxicity, while enzyme inhibition studies (e.g., against bacterial gyrase) evaluate therapeutic potential .
- Dose-response profiling : EC₅₀/IC₅₀ ratios identify therapeutic windows. For example, derivatives with EC₅₀ < 10 µM and IC₅₀ > 100 µM are prioritized .
Q. How can mechanistic studies elucidate the mode of action of this compound-based antibacterial agents?
Methodological Answer:
- Enzyme inhibition assays : Target-specific studies (e.g., bacterial dihydrofolate reductase inhibition) using purified enzymes and NADPH consumption monitoring .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to bacterial targets (e.g., penicillin-binding proteins) .
- Resistance profiling : Serial passage experiments under sublethal drug pressure identify resistance mutations via whole-genome sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
